1-(2-Methoxy-4-nitrophenyl)-3-morpholin-4-ylthiourea
Description
N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea is a chemical compound that belongs to the class of thioureas It is characterized by the presence of a methoxy group, a nitro group, and a morpholine ring attached to the thiourea backbone
Properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S/c1-19-11-8-9(16(17)18)2-3-10(11)13-12(21)14-15-4-6-20-7-5-15/h2-3,8H,4-7H2,1H3,(H2,13,14,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEASDMFPYLBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea typically involves the reaction of 2-methoxy-4-nitroaniline with morpholine and thiophosgene. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: 2-methoxy-4-nitroaniline is reacted with thiophosgene to form the corresponding isothiocyanate intermediate.
Step 2: The isothiocyanate intermediate is then reacted with morpholine to yield N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Reagents such as sodium hydride and alkyl halides can be used for nucleophilic substitution reactions.
Major Products:
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Methoxy Group: The major products depend on the substituent introduced, such as alkyl or aryl derivatives.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. The presence of the nitro and morpholine groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-methoxy-4-nitrophenyl)benzamide
- N-(2-methoxy-4-nitrophenyl)propanamide
Comparison: N-(2-methoxy-4-nitrophenyl)-N’-4-morpholinylthiourea is unique due to the presence of the morpholine ring, which can enhance its solubility and binding properties compared to other similar compounds. The combination of the methoxy, nitro, and morpholine groups provides a distinct chemical profile that can be advantageous in specific applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
